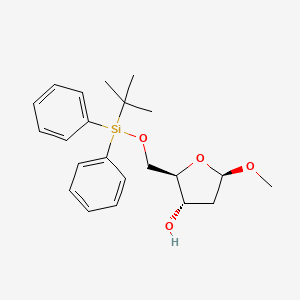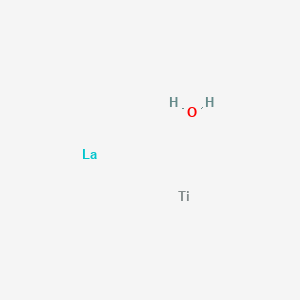
Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside is a chemical compound that features a ribofuranoside backbone with a tert-butyldiphenylsilyl protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the tert-butyldiphenylsilyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside typically involves the protection of the hydroxyl group on the ribofuranoside. The tert-butyldiphenylsilyl group is introduced using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but with larger quantities and more controlled environments to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside primarily undergoes substitution reactions where the tert-butyldiphenylsilyl group can be removed or replaced. It is resistant to acidic hydrolysis but can be cleaved using fluoride ions .
Common Reagents and Conditions
Fluoride ions: Used to remove the tert-butyldiphenylsilyl group.
Acidic conditions: The compound is stable under acidic conditions, which makes it useful in multi-step syntheses where other protecting groups might be removed.
Major Products
The major product of reactions involving this compound is typically the deprotected ribofuranoside, which can then undergo further functionalization.
Scientific Research Applications
Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside is used extensively in organic synthesis as a protecting group for hydroxyl functionalities . Its stability under acidic conditions makes it particularly valuable in complex synthetic routes. Additionally, it is used in the synthesis of nucleoside analogs and other biologically active molecules .
Mechanism of Action
The tert-butyldiphenylsilyl group protects the hydroxyl group by forming a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site during multi-step syntheses. The stability of the silyl ether is due to the steric bulk of the tert-butyldiphenylsilyl group, which shields the silicon-oxygen bond from nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness
Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside is unique due to the increased steric bulk of the tert-butyldiphenylsilyl group, which provides greater stability against acidic hydrolysis compared to other silyl ethers . This makes it particularly useful in synthetic routes that involve harsh conditions where other protecting groups might fail.
Properties
Molecular Formula |
C22H30O4Si |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolan-3-ol |
InChI |
InChI=1S/C22H30O4Si/c1-22(2,3)27(17-11-7-5-8-12-17,18-13-9-6-10-14-18)25-16-20-19(23)15-21(24-4)26-20/h5-14,19-21,23H,15-16H2,1-4H3/t19-,20+,21+/m0/s1 |
InChI Key |
AEDSCEUXZVLWFU-PWRODBHTSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)OC)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)
![11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12341881.png)

![1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B12341912.png)
![N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B12341914.png)
![N-(3-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341918.png)
![1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine](/img/structure/B12341924.png)


![methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate](/img/structure/B12341930.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12341933.png)
![4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341937.png)
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride](/img/structure/B12341941.png)
